molecular formula C12H14ClNO3S B2565979 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide CAS No. 898425-38-2

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

Cat. No.: B2565979
CAS No.: 898425-38-2
M. Wt: 287.76
InChI Key: IOGOYBJAPAKZEM-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group attached via a methylated amide linkage. The sulfone moiety confers strong electron-withdrawing properties, while the chloro substituent enhances lipophilicity.

Properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOYBJAPAKZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-methyl-1,1-dioxidotetrahydrothiophene-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound : 3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide 3-Cl, N-methyl, sulfone ~327.8 (calculated) Chlorobenzamide, sulfone High polarity (sulfone), moderate lipophilicity (Cl), potential metabolic stability
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 3-Cl, diethylamino-benzyl, sulfone 472.8 Chlorobenzamide, sulfone, diethylamino Enhanced solubility (diethylamino), possible CNS penetration
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide 3-ethoxy, 2-Cl-benzyl, sulfone ~421.9 (calculated) Ethoxy, chlorobenzyl, sulfone Ethoxy group may alter electronic distribution and binding specificity
3-Chloro-N-(2-iodophenyl)-N-methylbenzamide 3-Cl, 2-iodophenyl, N-methyl 371.6 (calculated) Iodo substituent, methylamide High lipophilicity (iodo), potential for radiolabeling or heavy-atom effects
3-Chloro-N-phenylbenzamide 3-Cl, N-phenyl 231.7 Simple chlorobenzamide Lacks sulfone; reduced polarity, simpler synthesis

Physicochemical and Spectroscopic Properties

  • Sulfone Impact : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs () enhances polarity and stability, as seen in IR spectra (SO₂ peaks at ~1155–1345 cm⁻¹) .
  • Substituent Effects: Diethylamino Group (): Increases water solubility, as tertiary amines improve hydrophilicity . Iodo Substituent (): Adds steric bulk and lipophilicity, reflected in NMR shifts (e.g., δ 7.80 ppm for aromatic protons) . Ethoxy Group (): Electron-donating nature may reduce electrophilicity of the benzamide core .

Biological Activity

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14ClNO3S2
  • Molecular Weight : 343.9 g/mol
  • CAS Number : 312938-90-2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiophene Core : Synthesized through cyclization reactions involving thiophene derivatives.
  • Chlorination : Achieved using thionyl chloride or phosphorus pentachloride.
  • Attachment of the Dioxidotetrahydrothiophene Group : Reaction with dioxidotetrahydrothiophene derivatives under basic conditions enhances biological activity.

The compound's mechanism of action is believed to involve interactions with various molecular targets, including enzymes and receptors. The benzothiophene core may modulate enzyme activity, while the dioxidotetrahydrothiophene group could enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Insecticidal Properties

Recent studies have highlighted the compound's potential as an insecticide. The larvicidal activity against Aedes aegypti, a vector for diseases such as dengue and Zika virus, has been particularly noted. The compound demonstrated significant toxicity against larvae with LC50 values comparable to established insecticides.

CompoundLC50 (μM)Control (Temephos) LC50 (μM)
This compoundTBD<10.94

Case Study 1: Larvicidal Activity Against Aedes aegypti

In a study evaluating various compounds for their larvicidal effects on Aedes aegypti, this compound showed promising results. The study compared its efficacy to standard insecticides and found it effective at lower concentrations without significant mammalian toxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds revealed that modifications to the benzamide structure can enhance activity against resistant bacterial strains. This research supports the continued exploration of similar compounds for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-chlorobenzoyl chloride with the secondary amine N-methyl-(1,1-dioxidotetrahydrothiophen-3-yl)amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Key steps include:

  • Amine preparation : The tetrahydrothiophene sulfone moiety is synthesized by oxidizing tetrahydrothiophene with H₂O₂ or mCPBA, followed by N-methylation .
  • Coupling reaction : The acyl chloride reacts with the amine at 0–25°C for 4–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Characterization of Intermediates :

  • NMR spectroscopy : Confirm regiochemistry and purity (e.g., ¹H NMR for methyl groups at δ 2.8–3.2 ppm; ¹³C NMR for sulfone carbons at δ 50–55 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm; sulfone carbons at δ 50–55 ppm) .
    • FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and sulfone S=O bonds (~1300–1350 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Determine bond lengths/angles and confirm stereochemistry. For example, similar benzamide derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.23° .
    • Data collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to target enzymes like MurA?

Methodological Answer:

  • Target selection : Use crystal structures of MurA (e.g., PDB ID 1UAE) or homology models if unavailable .
  • Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel, and assign partial charges (e.g., Gasteiger-Marsili).
  • Docking parameters :
    • Grid box : Center on the active site (e.g., UDP-N-acetylglucosamine binding site for MurA).
    • Scoring functions : Compare AutoDock Vina, Glide, or Gold for consensus scoring .
  • Validation :
    • RMSD thresholds : <2.0 Å for pose reproducibility.
    • Binding free energy calculations : Use MM/GBSA or MM/PBSA to refine affinity predictions .

Q. Example Data from Docking :

ParameterValue
Binding Affinity-8.2 kcal/mol (Vina)
H-bond InteractionsArg-120, Asp-305
Hydrophobic PocketsPhe-304, Leu-110

Q. What experimental strategies are recommended to resolve discrepancies in biological activity data between different analogues of this compound?

Methodological Answer:

  • Dose-response assays : Perform IC₅₀/EC₅₀ curves (e.g., 0.1–100 µM) in triplicate to assess potency variability .
  • Off-target profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out non-specific binding.
  • Structural analysis :
    • Co-crystallization : Resolve ligand-enzyme complexes to identify critical interactions (e.g., sulfone group with Arg-120 in MurA) .
    • SAR studies : Compare analogues with substitutions (e.g., chloro vs. nitro groups) to correlate activity with electronic effects .

Case Study :
In a study of MurA inhibitors, replacing the sulfone group with a ketone reduced activity by 10-fold, highlighting its role in H-bonding .

Q. How can researchers analyze the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 minutes (LC-MS/MS).
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In silico tools :
    • ADMET predictors : Use SwissADME or ADMETLab to estimate clearance and half-life.
  • Metabolite ID :
    • HRMS/MS : Detect phase I/II metabolites (e.g., hydroxylation at the tetrahydrothiophene ring) .

Q. What strategies are recommended for resolving crystallographic disorder in the tetrahydrothiophene sulfone moiety?

Methodological Answer:

  • Data collection : Cool crystals to 100 K to minimize thermal motion.
  • Refinement :
    • Occupancy refinement : Split disordered atoms (e.g., C3 and C4 of the tetrahydrothiophene ring) using SHELXL or Phenix .
    • Constraints : Apply rigid-body restraints for the sulfone group (S=O bond length ~1.43 Å) .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

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